An In-depth Technical Guide to 1-(5-Cyclopropylpyridin-2-yl)ethanone: Synthesis, Properties, and Applications in Drug Discovery
An In-depth Technical Guide to 1-(5-Cyclopropylpyridin-2-yl)ethanone: Synthesis, Properties, and Applications in Drug Discovery
Abstract
This technical guide provides a comprehensive overview of 1-(5-cyclopropylpyridin-2-yl)ethanone, a key heterocyclic building block in modern medicinal chemistry. The document delves into its physicochemical properties, detailed synthetic methodologies with mechanistic insights, and its strategic application in the development of novel therapeutics. Particular emphasis is placed on the practical aspects of its synthesis and its role as a precursor to advanced pharmaceutical intermediates. This guide is intended for researchers, scientists, and professionals in the field of drug development who are interested in the strategic use of functionalized pyridines.
Introduction: The Strategic Importance of the Cyclopropyl-Pyridine Moiety
The pyridine ring is a ubiquitous scaffold in pharmaceuticals, agrochemicals, and materials science due to its unique electronic properties and ability to engage in hydrogen bonding. The introduction of a cyclopropyl group onto the pyridine core, as seen in 1-(5-cyclopropylpyridin-2-yl)ethanone, offers several advantages in drug design. The cyclopropyl moiety is a "bioisostere" of larger, more flexible alkyl groups, and its rigid, three-dimensional structure can impart favorable conformational constraints on a molecule, potentially leading to enhanced binding affinity and selectivity for its biological target. Furthermore, the cyclopropyl group can improve metabolic stability by blocking sites susceptible to oxidative metabolism. The ethanone functional group at the 2-position provides a versatile handle for a wide array of chemical transformations, making this molecule a valuable starting material for the synthesis of more complex and biologically active compounds.
Physicochemical and Safety Data
A thorough understanding of the physical and chemical properties of a compound is crucial for its effective use in a laboratory setting. The key identifiers and properties of 1-(5-cyclopropylpyridin-2-yl)ethanone are summarized below.
| Property | Value | Source |
| IUPAC Name | 1-(5-cyclopropylpyridin-2-yl)ethanone | AK Scientific, Inc.[1] |
| Synonyms | 1-(5-cyclopropylpyridin-2-yl)ethan-1-one, TK8H4046 | AK Scientific, Inc.[1] |
| CAS Number | 188918-75-4 | AK Scientific, Inc.[1] |
| Molecular Formula | C₁₀H₁₁NO | ChemScene[2] |
| Molecular Weight | 161.20 g/mol | ChemScene[2] |
Safety and Handling:
1-(5-Cyclopropylpyridin-2-yl)ethanone is associated with several hazard statements, including H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation)[1]. Therefore, appropriate personal protective equipment (PPE), such as gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated area or a fume hood[1]. For detailed safety information, always consult the latest Safety Data Sheet (SDS) provided by the supplier.
Synthesis and Mechanistic Considerations
The synthesis of 1-(5-cyclopropylpyridin-2-yl)ethanone can be approached through various modern synthetic methodologies that focus on the functionalization of the pyridine ring. Transition metal-catalyzed cross-coupling reactions are particularly prevalent and effective for this purpose.
Retrosynthetic Analysis
A logical retrosynthetic approach to 1-(5-cyclopropylpyridin-2-yl)ethanone involves disconnecting the cyclopropyl group from the pyridine ring, suggesting a cross-coupling reaction between a halogenated 2-acetylpyridine and a cyclopropyl-metal species.
Caption: Retrosynthetic analysis of 1-(5-Cyclopropylpyridin-2-yl)ethanone.
Recommended Synthetic Protocol: Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura cross-coupling reaction is a robust and widely used method for the formation of C-C bonds. This approach offers high functional group tolerance and generally proceeds with high yields. A representative protocol for the synthesis of 1-(5-cyclopropylpyridin-2-yl)ethanone is detailed below. This protocol is based on established methods for the cyclopropanation of bromothiophenes, which can be adapted for bromopyridines[3].
Experimental Protocol:
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Reaction Setup: To a clean, dry reaction vessel equipped with a magnetic stirrer and a reflux condenser, add 1-(5-bromopyridin-2-yl)ethanone (1.0 eq), cyclopropylboronic acid (1.3 eq), and a suitable base such as potassium phosphate (K₃PO₄, 2.0 eq)[3].
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Solvent and Catalyst: Add a solvent system, typically a mixture of toluene and water. De-gas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.
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Catalyst Addition: To the de-gassed mixture, add a palladium catalyst such as Pd(OAc)₂ (1-5 mol%) and a phosphine ligand like SPhos (2-10 mol%)[3].
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Reaction: Heat the reaction mixture to reflux (typically 80-110 °C) and monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
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Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract with an organic solvent such as ethyl acetate.
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Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford 1-(5-cyclopropylpyridin-2-yl)ethanone.
Mechanistic Pathway of Suzuki-Miyaura Coupling
The catalytic cycle of the Suzuki-Miyaura reaction is a well-established pathway involving three key steps: oxidative addition, transmetalation, and reductive elimination.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Applications in Drug Discovery and Development
1-(5-Cyclopropylpyridin-2-yl)ethanone serves as a crucial intermediate in the synthesis of a variety of biologically active molecules. Its utility is particularly evident in the development of kinase inhibitors.
Precursor for TYK2 Inhibitors
Tyrosine kinase 2 (TYK2) is a member of the Janus kinase (JAK) family and is a key mediator of cytokine signaling pathways involved in inflammation and autoimmune diseases[4]. Selective inhibition of TYK2 is a promising therapeutic strategy for these conditions. 1-(5-Cyclopropylpyridin-2-yl)ethanone can be utilized as a starting material in the synthesis of potent and selective TYK2 inhibitors. For instance, derivatives of this compound have been explored in the development of acyl compounds with excellent TYK2 inhibitory activity and selectivity against other JAK family members[4].
General Workflow for Kinase Inhibitor Synthesis
The ethanone moiety of 1-(5-cyclopropylpyridin-2-yl)ethanone provides a reactive site for further molecular elaboration. A common synthetic strategy involves the condensation of the ketone with other reagents to build more complex heterocyclic systems, which are often the core structures of kinase inhibitors.
Caption: General synthetic workflow from 1-(5-Cyclopropylpyridin-2-yl)ethanone to a kinase inhibitor.
Conclusion
1-(5-Cyclopropylpyridin-2-yl)ethanone is a valuable and versatile building block for medicinal chemistry and drug discovery. Its synthesis is readily achievable through robust methods like the Suzuki-Miyaura cross-coupling. The presence of both the metabolically stable cyclopropyl group and the synthetically tractable ethanone moiety makes it an attractive starting material for the development of novel therapeutics, particularly in the area of kinase inhibition. This guide has provided a detailed overview of its properties, synthesis, and applications, intended to aid researchers in leveraging this important chemical entity in their drug development programs.
References
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Black, D. A., Beveridge, R. E., & Arndtsen, B. A. (n.d.). Copper-Catalyzed Coupling of Pyridines and Quinolines with Alkynes: A One-Step, Asymmetric Route to Functionalized Heterocycles. The Journal of Organic Chemistry. Available at: [Link]
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